molecular formula C11H11N3O2S B12828227 3-((4-(Aminomethyl)thiazol-2-yl)amino)benzoic acid

3-((4-(Aminomethyl)thiazol-2-yl)amino)benzoic acid

Cat. No.: B12828227
M. Wt: 249.29 g/mol
InChI Key: PRWYNGKEULEEJY-UHFFFAOYSA-N
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Description

3-((4-(Aminomethyl)thiazol-2-yl)amino)benzoic acid is a complex organic compound featuring a thiazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Aminomethyl)thiazol-2-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring.

Next, the thiazole derivative is reacted with a benzoic acid derivative. This can be achieved through a nucleophilic substitution reaction where the amino group on the thiazole ring attacks the carboxyl group of the benzoic acid derivative, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

3-((4-(Aminomethyl)thiazol-2-yl)amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-((4-(Aminomethyl)thiazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The benzoic acid moiety can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-Aminobenzoic acid: A benzoic acid derivative with antimicrobial properties.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.

Uniqueness

3-((4-(Aminomethyl)thiazol-2-yl)amino)benzoic acid is unique due to the combination of the thiazole and benzoic acid moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler analogs.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

3-[[4-(aminomethyl)-1,3-thiazol-2-yl]amino]benzoic acid

InChI

InChI=1S/C11H11N3O2S/c12-5-9-6-17-11(14-9)13-8-3-1-2-7(4-8)10(15)16/h1-4,6H,5,12H2,(H,13,14)(H,15,16)

InChI Key

PRWYNGKEULEEJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)CN)C(=O)O

Origin of Product

United States

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